Cas no 105906-36-3 (Dibenzo[b,e][1,4]dioxin,2-bromo-)

2-Bromodibenzo[b,e][1,4]dioxin is a brominated derivative of dibenzo[b,e][1,4]dioxin, characterized by the substitution of a bromine atom at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and functionalized aromatic systems. Its bromine moiety enhances reactivity, facilitating cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The rigid dibenzo[1,4]dioxin scaffold contributes to structural stability, making it useful in materials science and pharmaceutical research. High purity grades ensure consistent performance in demanding applications. Proper handling is advised due to potential reactivity and toxicity concerns.
Dibenzo[b,e][1,4]dioxin,2-bromo- structure
105906-36-3 structure
Product Name:Dibenzo[b,e][1,4]dioxin,2-bromo-
CAS No:105906-36-3
MF:C12H7BrO2
MW:263.086782693863
CID:191094
PubChem ID:60059
Update Time:2025-05-26

Dibenzo[b,e][1,4]dioxin,2-bromo- Chemical and Physical Properties

Names and Identifiers

    • Dibenzo[b,e][1,4]dioxin,2-bromo-
    • 2-Bromooxanthrene
    • 2-BROMODIBENZO-PARA-DIOXIN
    • 2-Bromodibenzo-p-dioxin
    • 2-Bromodibenzodioxin
    • 2-Bromo-Dibenzo[b,e][1,4]dioxin
    • SCHEMBL47076
    • 2-Bromo-dibenzo[1,4]dioxine
    • DTXSID20872100
    • BDBM50408348
    • AKOS025296316
    • CS-0376344
    • NS00121734
    • FT-0696904
    • YSWG1017
    • 2-bromo-dibenzo-dioxin
    • 105906-36-3
    • CHEMBL139414
    • GSUCEGNAROQSGU-UHFFFAOYSA-N
    • 2-Bromodibenzo[b,e][1,4]dioxine
    • 2-bromoDibenzo[b,e][1,4]dioxin
    • G69889
    • 2-MONOBROMODIBENZO-P-DIOXIN
    • DB-127657
    • Inchi: 1S/C12H7BrO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H
    • InChI Key: GSUCEGNAROQSGU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)OC1C=CC=CC=1O2

Computed Properties

  • Exact Mass: 261.963
  • Monoisotopic Mass: 261.963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 18.5A^2

Experimental Properties

  • Density: 1.600±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 90 ºC
  • Boiling Point: 329.2°Cat760mmHg
  • Flash Point: 152.3°C
  • Refractive Index: 1.651
  • Solubility: Insuluble (3.4E-5 g/L) (25 ºC),

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Additional information on Dibenzo[b,e][1,4]dioxin,2-bromo-

Dibenzo[b,e][1,4]dioxin,2-bromo- (CAS No. 105906-36-3): A Comprehensive Overview of Its Chemical Properties and Recent Research Applications

Dibenzo[b,e][1,4]dioxin,2-bromo- (CAS No. 105906-36-3) is a significant compound in the field of organic chemistry and pharmaceutical research. This brominated dioxin derivative has garnered considerable attention due to its unique structural and chemical properties. The presence of two bromine atoms at the 2-position enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by a fused dioxin ring system, contributes to its distinct electronic and steric characteristics, which are crucial for various applications in medicinal chemistry and material science.

The chemical synthesis of Dibenzo[b,e][1,4]dioxin,2-bromo- involves intricate multi-step processes that require precise control over reaction conditions. The bromination step is particularly critical, as it determines the regioselectivity and yield of the final product. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and electrochemical bromination, have been employed to optimize the synthesis of this compound. These techniques not only improve efficiency but also minimize unwanted byproducts, ensuring a higher purity of the desired product.

In recent years, Dibenzo[b,e][1,4]dioxin,2-bromo- has been extensively studied for its potential applications in pharmaceuticals. Its structural motif is reminiscent of naturally occurring dioxins, which have been implicated in various biological processes. The bromine atoms introduce additional reactivity, allowing for further functionalization and derivatization. This flexibility has made it a valuable scaffold for designing novel bioactive molecules. Researchers have explored its utility in developing antimicrobial agents, anticancer drugs, and neuroprotective compounds. The ability to modulate its chemical properties through strategic substitutions has opened up new avenues for therapeutic intervention.

One of the most intriguing aspects of Dibenzo[b,e][1,4]dioxin,2-bromo- is its role in material science. The compound's unique electronic properties make it suitable for use in organic semiconductors and optoelectronic devices. Its high thermal stability and compatibility with other organic materials have been exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. These applications leverage the compound's ability to absorb and emit light efficiently, making it a promising candidate for next-generation electronic technologies.

The pharmacological activity of Dibenzo[b,e][1,4]dioxin,2-bromo- has been a focus of numerous studies. Researchers have investigated its interactions with biological targets such as enzymes and receptors. Preliminary findings suggest that this compound exhibits anti-inflammatory properties by modulating signaling pathways involved in immune responses. Additionally, its ability to interact with specific protein targets has led to investigations into its potential as an antioxidant and neuroprotective agent. These studies highlight the compound's versatility and its potential as a lead molecule for drug discovery.

The synthesis and application of Dibenzo[b,e][1,4]dioxin,2-bromo- also raise important considerations regarding sustainability and green chemistry principles. Efforts have been made to develop more environmentally friendly synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, solvent-free reactions and catalytic methods have been explored to enhance the sustainability of the bromination process. These advancements not only improve the efficiency of production but also align with global efforts to promote sustainable chemical practices.

Recent advancements in computational chemistry have further enhanced our understanding of Dibenzo[b,e][1,4]dioxin,2-bromo-. Molecular modeling studies have provided insights into its interaction with biological targets at an atomic level. These simulations have helped predict the compound's binding affinity and mechanism of action, guiding experimental design and optimizing drug candidates for clinical trials. The integration of computational methods with traditional experimental approaches has accelerated the discovery process significantly.

The future prospects of Dibenzo[b,e][1,4]dioxin,2-bromo- are promising as research continues to uncover new applications and refine synthetic methodologies. Ongoing studies aim to expand its utility in pharmaceuticals by developing novel derivatives with enhanced bioactivity and reduced toxicity profiles. Additionally, its potential role in advanced materials remains an exciting area for exploration. As our understanding of this compound grows, so does its significance in both academic research and industrial applications.

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